SC-52012 -

SC-52012

Catalog Number: EVT-255645
CAS Number:
Molecular Formula: C25H30N4O6
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.
Source and Classification

SC-52012 is classified as a monoclonal antibody specifically targeting Interleukin-1 beta. It is produced using hybridoma technology, which involves the fusion of myeloma cells with splenocytes from immunized mice. This process generates a stable cell line that produces large quantities of the desired antibody. The compound is utilized in various applications, including Western blotting, immunohistochemistry, and enzyme-linked immunosorbent assays (ELISA) to study inflammatory processes and immune responses in human tissues .

Synthesis Analysis

The synthesis of SC-52012 involves several critical steps:

  1. Immunization: Mice are immunized with recombinant human Interleukin-1 beta to elicit an immune response.
  2. Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridomas.
  3. Selection: Hybridomas are screened for their ability to produce antibodies specific to Interleukin-1 beta.
  4. Cloning: Positive hybridomas are cloned to ensure uniformity and high yield of the antibody.
  5. Production: Selected clones are cultured in bioreactors to produce large amounts of SC-52012.

This process requires precise control over conditions such as temperature, pH, and nutrient supply to maximize antibody yield and functionality.

Molecular Structure Analysis

The molecular structure of SC-52012 is characterized by its immunoglobulin G (IgG) framework, which consists of two heavy chains and two light chains linked by disulfide bonds. The variable regions of the antibody provide specificity for Interleukin-1 beta, while the constant regions determine its effector functions.

Key Structural Features:

  • Molecular Weight: Approximately 150 kDa.
  • Binding Sites: The variable regions contain antigen-binding sites that interact specifically with Interleukin-1 beta.
  • Stability: The structure is stabilized by intramolecular disulfide bonds, which are crucial for maintaining the integrity of the antibody during experimental procedures.
Chemical Reactions Analysis

SC-52012 primarily functions through binding interactions rather than traditional chemical reactions. The binding of SC-52012 to Interleukin-1 beta inhibits its activity, thereby modulating inflammatory responses.

Key Mechanisms:

  • Neutralization: By binding to Interleukin-1 beta, SC-52012 prevents it from interacting with its receptors on target cells.
  • Inhibition of Signaling Pathways: This neutralization disrupts downstream signaling pathways that would typically lead to inflammation and immune activation.
Mechanism of Action

The mechanism of action for SC-52012 revolves around its ability to bind specifically to Interleukin-1 beta:

  1. Binding Affinity: The antibody exhibits high affinity for Interleukin-1 beta, effectively sequestering it from receptor interaction.
  2. Inhibition of Biological Activity: By preventing receptor engagement, SC-52012 reduces the activation of inflammatory pathways mediated by Interleukin-1 beta.
  3. Impact on Immune Responses: This inhibition can lead to decreased cytokine production and reduced recruitment of immune cells to sites of inflammation.
Physical and Chemical Properties Analysis

SC-52012 possesses several notable physical and chemical properties:

Properties:

  • Appearance: Typically presented as a liquid or lyophilized powder.
  • Solubility: Soluble in phosphate-buffered saline (PBS) and other aqueous buffers at physiological pH.
  • Stability: Stable under recommended storage conditions (typically at -20°C or -80°C).

Analytical Data:

  • pH Stability Range: Maintains stability between pH 6.0 and 8.0.
  • Storage Conditions: Should be stored away from light and at low temperatures to prevent degradation.
Applications

SC-52012 has a wide range of applications in scientific research:

  1. Immunological Studies: Used extensively in research focused on inflammation, autoimmune diseases, and cytokine signaling pathways.
  2. Therapeutic Research: Investigated for potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other inflammatory disorders.
  3. Diagnostic Applications: Employed in ELISA kits for measuring levels of Interleukin-1 beta in biological samples.

The versatility and specificity of SC-52012 make it a valuable tool for researchers studying immune responses and developing potential therapeutic interventions targeting inflammatory processes .

Mechanistic Insights into Platelet Aggregation Inhibition by SC-52012

Molecular Basis of GP IIb/IIIa Receptor Antagonism

SC-52012 is a low-molecular-weight (483 Da) synthetic compound that functions as a potent and selective antagonist of the platelet integrin GPIIb/IIIa (αIIbβ3) receptor [1] [4]. This receptor, abundantly expressed on platelet surfaces, undergoes activation-dependent conformational changes that enable fibrinogen binding—the final common pathway for platelet aggregation. SC-52012 competitively occupies the RGD (Arg-Gly-Asp) recognition site on GPIIb/IIIa, sterically hindering fibrinogen attachment and subsequent cross-linking of platelets [4]. Its inhibitory potency is evidenced by an IC₅₀ of 9.0 ± 0.6 nM against fibrinogen binding and 44 ± 5 nM against ADP-induced platelet aggregation in human platelets [1].

A critical structural feature underpinning SC-52012’s efficacy is the replacement of the native RGD sequence’s guanidine group with a benzamidine moiety (5-(4-amidinophenyl)pentanoyl). Ab initio calculations confirm that benzamidine forms a reinforced ionic interaction with a carboxylate group within the GPIIb/IIIa binding pocket, enhancing binding affinity approximately 1,000-fold compared to natural RGD ligands [4]. This design strategy distinguishes SC-52012 from peptide-based inhibitors by optimizing receptor-ligand electrostatics.

Table 1: Binding Kinetics of SC-52012 to Human Platelets

Platelet StateDissociation Constant (Kd)Binding Sites (Molecules/Platelet)
ADP-Activated21.6 ± 4.7 nM60,846 ± 7,158
Resting156 ± 8.3 nM59,464 ± 5,898

RGD Sequence Mimicry and Fibrinogen Binding Disruption

SC-52012 mimics the RGDF tetrapeptide sequence of fibrinogen but replaces the Arg-Gly segment with a non-peptide benzamidine-based spacer [4] [6]. This modification confers metabolic stability while preserving critical pharmacophore geometry: the amidinophenyl group replicates arginine’s cationic function, and the terminal carboxylic acid groups mimic aspartate’s anionic character [6]. The compound’s molecular formula (C₂₅H₃₀N₄O₆) enables precise spatial orientation for high-affinity receptor engagement [6].

Notably, SC-52012 binds to a ligand-attenuated site on GPIIb/IIIa distinct from epitopes recognized by monoclonal antibodies (e.g., 4F8), indicating targeted disruption of fibrinogen’s RGD docking mechanism [1]. At saturating concentrations, SC-52012 occupies up to ~60,000 sites per platelet—a receptor density comparable to fibrinogen itself (58,046 ± 6,386 molecules/platelet)—confirming its capacity for near-complete receptor blockade [1]. The displacement of bound [(3)H]-SC-52012 by unlabeled compound (IC₅₀ = 135 ± 20 nM) further validates competitive inhibition at the RGD-binding cleft [1].

Table 2: Impact of Chemical Modifications on RGDF Mimetic Potency

Structural FeatureCompound VariantRelative Potency
Native RGDFPeptide1× (Reference)
Benzamidine substitutionSC-520121,000× increase
Benzylamine substitutionAnalog (18)Significant loss
Imidazoline substitutionAnalog (19)No activity

Activation-Dependent Binding Kinetics to Platelet Integrins

SC-52012 exhibits differential affinity for GPIIb/IIIa based on platelet activation status. As shown in Table 1, its Kd for ADP-activated platelets (21.6 nM) is 7-fold lower than for resting platelets (156 nM), indicating conformational selection akin to fibrinogen [1] [4]. This activation dependence arises from inside-out signaling that shifts GPIIb/IIIa from a closed to open conformation, exposing high-affinity ligand-binding sites [5].

Evidence from a Glanzmann’s thrombasthenia patient (GTa) with a GPIIIa-Val193Met mutation underscores this mechanism. Transfected HEK 293T cells expressing GPIIb/IIIa-V193M bound [(3)H]-SC-52012 with constitutively high affinity without requiring DTT or ADP co-stimulation—unlike wild-type receptors [5]. This "locked-in" high-affinity state demonstrates that SC-52012’s efficacy is intrinsically linked to receptor conformation. Furthermore, GTa platelets exhibited enhanced adhesion to fibrinogen but impaired aggregation, confirming that SC-52012 selectively disrupts aggregation-phase signaling without affecting initial adhesion [5].

Table 3: Impact of GPIIIa Mutation on SC-52012 Binding

Receptor TypeKd (nM)Effect of DTT/ADP
Wild-type GPIIb/IIIa21.6Enhanced affinity
GPIIb/IIIa-V193M MutantConstitutively lowNo enhancement

Table 4: Binding Site Density Comparison

LigandReceptor Density (Molecules/Platelet)
[(3)H]-SC-52012 (Activated)60,846 ± 7,158
[(125)I]-Fibrinogen58,046 ± 6,386

In vivo, this kinetic selectivity translates to potent antithrombotic effects. SC-52012 (1–10 μg/kg/min IV) dose-dependently prolongs arterial occlusion time in guinea-pig thrombosis models by inhibiting aggregation at sites of endothelial injury [2]. Its pharmacodynamic half-life (~40 minutes in dogs) supports transient but high-intensity receptor blockade during thrombogenic stimuli [4]. The convergence of activation sensitivity and RGD specificity positions SC-52012 as a paradigm for conformation-targeted antiplatelet agents.

Properties

Product Name

SC-52012

IUPAC Name

(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

Molecular Formula

C25H30N4O6

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1

InChI Key

VUUBSMRWDWDDPT-PMACEKPBSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Synonyms

5-(4-amidinophenyl)pentanoyl-Asp-Phe
5-(4-amidinophenyl)pentanoyl-aspartyl-phenylalanine
SC 52012
SC-52012

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.